Cas no 144791-02-6 (2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one)

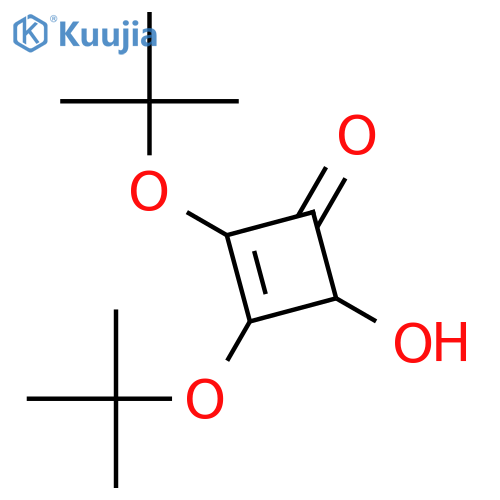

144791-02-6 structure

商品名:2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

CAS番号:144791-02-6

MF:C12H20O4

メガワット:228.284804344177

MDL:MFCD31560459

CID:1314466

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Cyclobuten-1-one, 2,3-bis(1,1-dimethylethoxy)-4-hydroxy-

- 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

- 2,3-Bis(1,1-dimethylethoxy)-4-hydroxy-2-cyclobuten-1-one

- 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

-

- MDL: MFCD31560459

- インチ: 1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3

- InChIKey: BLYKNWIJVHOPRO-UHFFFAOYSA-N

- ほほえんだ: O(C1=C(C(C1([H])O[H])=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 228.1362

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 328

- トポロジー分子極性表面積: 55.8

じっけんとくせい

- PSA: 55.76

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B1621-500mg |

2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one |

144791-02-6 | 500mg |

$205.0 | 2022-04-27 | ||

| ChemScence | CS-B1621-1g |

2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one |

144791-02-6 | 1g |

$315.0 | 2022-04-27 | ||

| abcr | AB555783-250mg |

2,3-Di-t-butoxy-4-hydroxy-2-cyclobuten-1-one; . |

144791-02-6 | 250mg |

€934.20 | 2025-02-20 | ||

| abcr | AB555783-100mg |

2,3-Di-t-butoxy-4-hydroxy-2-cyclobuten-1-one; . |

144791-02-6 | 100mg |

€664.20 | 2025-02-20 | ||

| Ambeed | A802220-1g |

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one |

144791-02-6 | 98% | 1g |

$945.0 | 2024-04-23 | |

| Aaron | AR00IMXI-250mg |

2-Cyclobuten-1-one, 2,3-bis(1,1-dimethylethoxy)-4-hydroxy- |

144791-02-6 | 95% | 250mg |

$2121.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D711383-1g |

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobutenone |

144791-02-6 | 95% | 1g |

$1045 | 2025-02-27 | |

| eNovation Chemicals LLC | D711383-0.25g |

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobutenone |

144791-02-6 | 95% | 0.25g |

$715 | 2025-02-27 | |

| abcr | AB555783-250 mg |

2,3-Di-t-butoxy-4-hydroxy-2-cyclobuten-1-one; . |

144791-02-6 | 250MG |

€896.40 | 2023-07-10 | ||

| eNovation Chemicals LLC | D711383-1g |

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobutenone |

144791-02-6 | 95% | 1g |

$1045 | 2024-07-19 |

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

144791-02-6 (2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:144791-02-6)2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

清らかである:99%

はかる:1g

価格 ($):850.0